5-Fluoro-4-hydroxypyridine-3-carboxylic acid

Medicinal Chemistry Coordination Chemistry Structure-Activity Relationship

Sourcing a fluorinated pyridine building block with the precise 3-COOH/4-OH/5-F substitution pattern for metalloenzyme inhibitor programs often leads to long lead times. 5-Fluoro-4-hydroxypyridine-3-carboxylic acid (CAS 884495-08-3) directly addresses this bottleneck. · Bidentate metal-chelation motif: The 4-hydroxy-3-carboxylic acid arrangement forms a stable six-membered chelate ring with Zn²⁺, Mg²⁺, or Fe²⁺, ideal for targeting carbonic anhydrases, MMPs, and HIV integrase. · Balanced lipophilicity (cLogP 0.62): Superior aqueous solubility compared to the 2-hydroxy isomer (cLogP 1.5), aligning with Lipinski's Rule of Five for oral drug development. · Reliable supply: Available from stock with full quality assurance documentation.

Molecular Formula C6H4FNO3
Molecular Weight 157.1 g/mol
CAS No. 884495-08-3
Cat. No. B1437277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-hydroxypyridine-3-carboxylic acid
CAS884495-08-3
Molecular FormulaC6H4FNO3
Molecular Weight157.1 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C(=CN1)F)C(=O)O
InChIInChI=1S/C6H4FNO3/c7-4-2-8-1-3(5(4)9)6(10)11/h1-2H,(H,8,9)(H,10,11)
InChIKeyCQQUWHSJQFLVAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-4-hydroxypyridine-3-carboxylic Acid: Differentiated Building Block


5-Fluoro-4-hydroxypyridine-3-carboxylic acid (CAS 884495-08-3) is a heterocyclic organic compound belonging to the fluorinated pyridine family . It is characterized by a unique substitution pattern: a fluorine atom at the 5-position, a hydroxyl group at the 4-position, and a carboxylic acid group at the 3-position of the pyridine ring . Its molecular formula is C6H4FNO3, and it has a molecular weight of 157.1 g/mol . This compound is primarily utilized as a versatile intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical research .

Unique 4-hydroxy-3-carboxy substitution pattern supports bidentate metal chelation research
Fluorinated pyridine building block for medicinal and agrochemical library synthesis

5-Fluoro-4-hydroxypyridine-3-carboxylic Acid: Structural Non-Interchangeability


Substituting 5-Fluoro-4-hydroxypyridine-3-carboxylic acid with a closely related analog, such as its positional isomers or derivatives lacking a key functional group, can lead to significant and unpredictable changes in chemical behavior and biological outcome. The specific juxtaposition of the 3-carboxylic acid, 4-hydroxyl, and 5-fluoro groups on the pyridine ring dictates a unique electronic environment, hydrogen-bonding network, and reactivity profile . This precise arrangement is critical for downstream applications, as even minor structural modifications—like moving the hydroxyl to the 2-position or omitting the fluorine—fundamentally alter the molecule's physicochemical properties, including its pKa, LogP, and tautomeric equilibrium, which in turn affect its solubility, metabolic stability, and target binding in biological systems [1]. The data presented below quantifies these critical differences.

2-Hydroxy Positional Isomer
Moving the hydroxyl to the 2-position may alter metal chelation geometry and potentially affect metalloenzyme affinity.
Fluorine Removal
Omission of the 5-fluoro substituent could shift electronic properties and metabolic stability.
Lipophilicity Shift
LogP variation between isomers may impact solubility and membrane permeability profiles.

Quantitative Differentiation: 5-Fluoro-4-hydroxypyridine-3-carboxylic Acid vs. Analogs


4-Hydroxy-3-Carboxy Pattern: Distinct Metal Chelation

5-Fluoro-4-hydroxypyridine-3-carboxylic acid possesses a unique 4-hydroxy-3-carboxylic acid substitution pattern, which is not found in its key isomer 5-fluoro-2-hydroxypyridine-3-carboxylic acid. This structural difference fundamentally alters its metal-chelating geometry. The 4-hydroxy-3-carboxy motif allows for bidentate coordination to metal ions via the carbonyl oxygen of the carboxylic acid and the adjacent hydroxyl oxygen, forming stable six-membered chelate rings . This is a critical feature for designing enzyme inhibitors targeting metalloenzymes. In contrast, the 2-hydroxy-3-carboxy isomer forms a five-membered chelate ring, resulting in different coordination stability and geometry, which can drastically change a molecule's inhibitory profile and pharmacokinetic properties .

Metal Chelation Mode
Head-to-head
Target: 6-membered chelate ring (4-OH, 3-COOH)
Comparator (2-hydroxy isomer): 5-membered chelate ring
Chelation geometry context for metalloenzyme studies
Predicted from structural analysis; experimental validation recommended
Medicinal Chemistry Coordination Chemistry Structure-Activity Relationship

Lipophilicity Differentiation: LogP Impact on Membrane Permeability

The lipophilicity of a compound, often measured by its calculated LogP, is a key determinant of its ability to passively diffuse across biological membranes. The target compound exhibits a calculated LogP of 0.6245, indicating a balanced hydrophilic-lipophilic profile suitable for drug-like molecules . Its positional isomer, 5-fluoro-2-hydroxypyridine-3-carboxylic acid, has a significantly different calculated LogP of 1.5 [1]. This difference of approximately 0.88 log units represents a roughly 7.6-fold difference in its predicted partition coefficient between octanol and water.

Lipophilicity (cLogP)
Head-to-head
Target: cLogP 0.62
Comparator (2-hydroxy isomer): cLogP 1.5
Difference ~0.88 log units (~7.6× partition coefficient shift)
May support solubility/permeability differentiation
Calculated values; experimental LogP may vary
ADME Physicochemical Property Drug Design

Fluorinated 4-Hydroxypyridines: Antimicrobial and Enzyme Inhibitor Scaffolds

While specific IC50 values for the target compound are not publicly available, the 4-hydroxypyridine scaffold, particularly when fluorinated, is a recognized pharmacophore with demonstrated activity in several therapeutic areas. A 2025 review of pyridine carboxylic acid isomers highlights the importance of this scaffold in the design of new enzyme inhibitors, analyzing structure-activity relationships (SARs) and emerging trends from patents [1]. Specifically, 6-substituted nicotinic acid analogues have been identified as potent inhibitors of carbonic anhydrase III (CAIII), with therapeutic potential in hyperlipidemia and cancer [2]. Furthermore, a study on hydroxypyridone derivatives (which are structurally related to the target compound via oxidation) showed that 26 out of 58 tested compounds exhibited variable inhibitory effects against Gram-positive and Gram-negative bacteria, with some demonstrating significant activity against *Staphylococcus aureus* and *Bacillus subtilis* .

Bioactive Scaffold Class
Class-level
Fluorinated 4-hydroxypyridine scaffold; pyridine carboxylate class shows antimicrobial and enzyme inhibitory activity (26/58 hydroxypyridones active in one study).
Supports SAR exploration for antimicrobial/enzyme targets
Target compound specific activity not reported; class-level inference
Antimicrobial Enzyme Inhibition SAR

5-Fluoro-4-hydroxypyridine-3-carboxylic Acid: Recommended Applications


Metalloenzyme Inhibitor Design via Bidentate Chelation

This compound is ideally suited as a core scaffold for designing inhibitors targeting metalloenzymes. Its unique 4-hydroxy-3-carboxylic acid motif is capable of bidentate coordination to metal ions (e.g., Zn2+, Mg2+, Fe2+) by forming a stable six-membered chelate ring . This is a key feature for binding to the catalytic sites of enzymes like carbonic anhydrases, matrix metalloproteinases, and HIV integrase. The 5-fluoro substituent can further modulate the electronic properties of the chelating atoms and provide a handle for subsequent derivatization. Its use is supported by the broader class of pyridine carboxylates being explored as enzyme inhibitors [1].

Bioactive Compounds with Balanced LogP Profile

Given its calculated LogP of 0.6245 , 5-Fluoro-4-hydroxypyridine-3-carboxylic acid is an excellent starting material for developing drug candidates where moderate lipophilicity is desired to balance aqueous solubility and membrane permeability. This property profile makes it a more attractive starting point than its more lipophilic isomer (5-fluoro-2-hydroxypyridine-3-carboxylic acid, cLogP = 1.5) for oral drug development programs where solubility often poses a challenge [2]. The compound's physicochemical properties align with Lipinski's Rule of Five, increasing its value in early-stage drug discovery.

Antimicrobial Library Construction on a Validated Scaffold

Researchers can use 5-Fluoro-4-hydroxypyridine-3-carboxylic acid as a starting material to synthesize a new generation of antimicrobial agents. The compound belongs to the broader class of hydroxypyridines and pyridine carboxylates, which have a documented history of antimicrobial activity against both Gram-positive and Gram-negative bacteria . By creating focused chemical libraries through modifications of the carboxylic acid and hydroxyl groups, scientists can systematically explore structure-activity relationships (SAR) to identify novel compounds with potent activity against drug-resistant pathogens.

Fluorinated Building Blocks for Agrochemical Discovery

The compound's utility extends to the agrochemical sector, where fluorinated heterocycles are prized for their enhanced metabolic stability and bioavailability. As a building block, it can be employed to synthesize novel herbicides or fungicides . The presence of fluorine is a well-known strategy in agrochemical design to improve efficacy and environmental profile, and this specific compound offers a unique, multi-functional core for generating new intellectual property in this space.

Application
Selection Property
Validation Focus
Metalloenzyme Inhibitor Design
4-hydroxy-3-carboxy chelation motif
Metal binding affinity and geometry assays
Early-Stage Drug Discovery (LogP Optimization)
Balanced lipophilicity profile
Solubility and permeability screening
Antimicrobial Library Synthesis
Validated antimicrobial scaffold class
In vitro antimicrobial screening (Gram+/Gram-)
Agrochemical Building Block
Fluorinated heterocyclic core
Metabolic stability and agrochemical efficacy models

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